1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2 It is a derivative of phenylpropanone, characterized by the presence of a chlorine atom, an ethyl group, and a hydroxyl group attached to the phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one can be achieved through several routes. One common method involves the chlorination of 1-(5-ethyl-2-hydroxyphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products.
Chemical Reactions Analysis
1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure selective transformations. Major products formed from these reactions include various substituted phenylpropanones and their derivatives.
Scientific Research Applications
1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic benefits.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one exerts its effects depends on its chemical structure and the specific reactions it undergoes. The presence of the chlorine atom and hydroxyl group allows for various interactions with molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar compounds include:
Phenylacetone: Used in the synthesis of amphetamines and other pharmaceuticals.
1-Phenyl-2-propanone: A precursor in organic synthesis with applications in drug development.
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-chloro-1-(5-ethyl-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-8-4-5-10(14)9(6-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI Key |
DFMBFWMDBWWHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(C(=O)C)Cl |
Origin of Product |
United States |
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